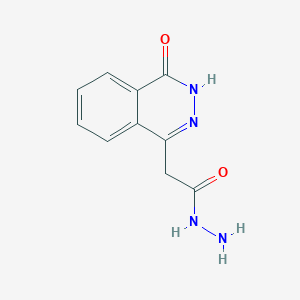

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4H,5,11H2,(H,12,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYHCCVJXQEMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289460 | |

| Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25947-18-6 | |

| Record name | NSC61003 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Introduction: The Significance of the Phthalazinone Scaffold

Phthalazine and its derivatives, particularly the phthalazinone core, represent a privileged scaffold in medicinal chemistry. These nitrogen-containing heterocyclic compounds are integral to a wide array of pharmacologically active agents, demonstrating properties that include anticonvulsant, antihypertensive, anti-inflammatory, and antitumor activities[1]. The functional versatility of the phthalazinone ring system makes it an attractive starting point for the development of novel therapeutics.

This guide focuses on a key intermediate, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide . The introduction of the acetohydrazide moiety (-CH₂CONHNH₂) provides a reactive handle for further molecular elaboration. Acylhydrazides are crucial building blocks for synthesizing a variety of heterocyclic systems, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, through cyclization reactions[2][3][4]. This positions the title compound as a valuable precursor for creating extensive libraries of potential drug candidates. We will provide a detailed, field-proven methodology for its synthesis and a comprehensive guide to its structural characterization.

Retrosynthetic Analysis and Strategy

The synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is most efficiently achieved through a two-step sequence. The strategy hinges on the nucleophilic character of hydrazine, which readily reacts with esters to form hydrazides.

-

Step 1: N-Alkylation. The synthesis begins with a suitable phthalazinone precursor, which is N-alkylated using an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) to introduce the acetate side chain. This reaction yields the key intermediate, ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate .

-

Step 2: Hydrazinolysis. The ester intermediate is then converted to the target hydrazide through reaction with hydrazine hydrate. This is a classic and highly efficient transformation where the hydrazine nitrogen acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing ethanol.

This robust and high-yielding pathway is a cornerstone for accessing this class of compounds.

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Synthesis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (Intermediate)

The initial N-alkylation reaction establishes the carbon framework necessary for the subsequent hydrazinolysis. The choice of a weak base like potassium carbonate is critical to deprotonate the phthalazinone nitrogen without promoting unwanted side reactions.

Protocol:

-

Reagent Setup: To a solution of phthalazin-1(2H)-one (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate or ethyl bromoacetate (1.2 equivalents) dropwise at room temperature. The causality here is to introduce the ethyl acetate moiety onto the phthalazinone nitrogen.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.

-

Purification: Filter the crude solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate as a crystalline solid[5][6].

Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (Target Compound)

This step is a nucleophilic acyl substitution reaction. Ethanol is an excellent solvent choice as it readily dissolves the starting ester and is miscible with the hydrazine hydrate reagent. The reaction is performed under reflux to ensure it proceeds to completion in a reasonable timeframe.

Protocol:

-

Reagent Setup: Dissolve ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (80-99%, 5-10 equivalents) to the solution[7][8]. Using an excess of hydrazine ensures the reaction equilibrium is driven towards the product.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress can be monitored by TLC. Often, the product will begin to precipitate from the hot solution as it forms.

-

Isolation: Cool the reaction mixture to room temperature, and then further in an ice bath to maximize precipitation.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or excess hydrazine[9]. Dry the product under vacuum to yield 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, typically as a white or off-white solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of characterization.

Caption: Structures of the ester intermediate and the target hydrazide.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₀H₁₀N₄O₂

-

Molecular Weight: 218.22 g/mol

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The spectrum of the product will show characteristic absorptions that confirm the conversion of the ester to the hydrazide.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3350-3200 | N-H Stretch | Hydrazide (-NH₂) | Two medium-to-strong bands |

| 3050-3000 | C-H Stretch | Aromatic | Weak to medium bands |

| ~1670 | C=O Stretch (Amide I) | Phthalazinone Ring | Strong, sharp peak |

| ~1650 | C=O Stretch (Amide I) | Hydrazide (-CONH-) | Strong, sharp peak |

| ~1550 | N-H Bend (Amide II) | Hydrazide (-CONH-) | Medium to strong band |

Causality: The disappearance of the ester C=O stretch (typically ~1735 cm⁻¹) and the appearance of the two distinct amide C=O peaks and the N-H stretching bands are definitive proof of the successful hydrazinolysis[10][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives information on the number and environment of hydrogen atoms. (Expected shifts in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.20 | br s | 1H | -CONHNH₂ |

| 8.20-7.80 | m | 4H | Aromatic-H |

| ~4.50 | s | 2H | -CH₂CO- |

| ~4.30 | br s | 2H | -CONHNH₂ |

Interpretation: The key diagnostic signals are the singlets for the methylene (-CH₂) protons and the broad singlets for the three N-H protons of the hydrazide group, which readily exchange with deuterium and will disappear upon a D₂O shake[12]. The absence of the ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) from the starting material confirms the reaction's completion.

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Hydrazide C=O |

| ~159 | Phthalazinone C=O |

| 145-125 | Aromatic Carbons |

| ~45 | Methylene (-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. In Electrospray Ionization (ESI) mode, the protonated molecular ion is typically observed.

-

Expected Result: [M+H]⁺ = 219.09

Applications in Drug Development

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is not merely a chemical curiosity; it is a potent intermediate for creating molecules with significant biological potential. Its primary use is as a scaffold for synthesizing more complex heterocyclic systems. For instance:

-

Reaction with various aldehydes and ketones yields Schiff bases (hydrazones), which themselves can be potent antimicrobial or anticancer agents[10].

-

It serves as a precursor for synthesizing phthalazinone derivatives that act as inhibitors of poly(ADP-ribose) polymerase (PARP), a critical target in cancer therapy[13].

-

Cyclization reactions with reagents like carbon disulfide or isothiocyanates can lead to the formation of five-membered heterocycles like oxadiazoles and thiadiazoles, which are common pharmacophores in modern drugs[7].

The continued exploration of this versatile building block promises to yield novel compounds with tailored therapeutic properties, making the synthetic and characterization protocols outlined herein fundamental to advancing research in this area.

References

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. PubChem. Available at: [Link]

-

Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. (1967). National Institutes of Health (NIH). Available at: [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

-

Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. Available at: [Link]

-

The reaction of ester 1 with hydrazine hydrate. ResearchGate. Available at: [Link]

-

Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. NIScPR Online Periodical Repository. Available at: [Link]

-

2-(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetohydrazide. SpectraBase. Available at: [Link]

-

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem. Available at: [Link]

-

2-(3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl)-N-(6,7,8,9-Tetrahydrodibenzo[b,D]furan-2-Yl)acetamide. PubChem. Available at: [Link]

-

Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. (2018). ResearchGate. Available at: [Link]

-

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Pharmaffiliates. Available at: [Link]

-

3-tert-Butyl-4-oxo-3,4-dihydro-phthalazin-1-yl 3,5-dimethyl-benzoate. PubMed. Available at: [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2015). ResearchGate. Available at: [Link]

- Method for preparing hydrazine ethyl acetate hydrochloride. Google Patents.

-

Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][7][14]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (2018). ResearchGate. Available at: [Link]

-

Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

-

2-[1-Oxophthalazin-2(1H)-yl]ethyl 4-(trifluoromethoxy)benzoate. mzCloud. Available at: [Link]

-

Solid Phase Synthesis of 1,3,4-oxadiazin-5(6R)-one and 1,3,4-oxadiazol-2-one Scaffolds from Acyl Hydrazides. (2016). National Institutes of Health (NIH). Available at: [Link]

-

Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022). The Royal Society of Chemistry. Available at: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). ResearchGate. Available at: [Link]

-

Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (1962). Semantic Scholar. Available at: [Link]

-

N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(1-piperidinyl)acetamide. SpectraBase. Available at: [Link]

-

2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide. PubChem. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid Phase Synthesis of 1,3,4-oxadiazin-5 (6R)-one and 1,3,4-oxadiazol-2-one Scaffolds from Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate [cymitquimica.com]

- 6. Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, CasNo.25947-13-1 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum [chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | C13H14N2O3 | CID 655517 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Derivatives

An In-Depth Technical Guide

Abstract

The 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (ODPAH) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anti-cancer properties.[1] The synthesis of novel ODPAH derivatives necessitates rigorous structural elucidation to confirm their chemical identity and purity, which is fundamental for understanding structure-activity relationships (SAR) and advancing drug development. This guide provides a comprehensive overview of the primary spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these heterocyclic compounds. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices and presents an integrated workflow for unambiguous structural confirmation.

The Strategic Importance of Spectroscopic Characterization

The phthalazinone core is a privileged structure in drug discovery.[2] Derivatives of ODPAH are synthesized as key intermediates for creating more complex molecules, such as peptides and other heterocyclic systems, with significant therapeutic potential.[1][3] For instance, certain derivatives have shown potent cytotoxic activities against breast cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR).[1] Given these high-stakes applications, absolute certainty in the molecular structure is non-negotiable. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint, making it an indispensable tool in the synthetic and medicinal chemist's arsenal. Each technique offers a unique piece of the structural puzzle, and their combined application provides a self-validating system for characterization.

Core Analytical Techniques

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is the first-line technique for identifying the key functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum. For ODPAH derivatives, IR spectroscopy rapidly confirms the presence of the essential carbonyl and amine/amide functionalities.

Key IR Absorption Bands for ODPAH Derivatives:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance for ODPAH Structure |

| N-H (Amide/Hydrazide) | Stretch | 3100 - 3300 | Confirms the presence of the phthalazinone N-H and hydrazide N-H groups. Often appears as one or two sharp peaks. |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Indicates the presence of the benzene ring. |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Corresponds to the methylene (-CH₂) bridge protons. |

| C=O (Amide/Phthalazinone) | Stretch | 1650 - 1680 | A strong, sharp peak characteristic of the cyclic amide carbonyl in the phthalazinone ring.[4] |

| C=O (Hydrazide) | Stretch | 1630 - 1670 | The second carbonyl group from the acetohydrazide moiety. May overlap with the phthalazinone C=O. |

| C=N (Iminyl) | Stretch | 1580 - 1620 | Characteristic of the imine bond within the phthalazinone ring system. |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Multiple peaks confirming the aromatic ring structure. |

Causality in Interpretation: The presence of two distinct, strong carbonyl peaks in the 1630-1680 cm⁻¹ region is a powerful indicator of the intact ODPAH core. The N-H stretching bands confirm that the hydrazinolysis of the parent ester was successful.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and environment of atoms in a molecule. It provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) identifies the chemical environment of each proton. The chemical shift (δ, in ppm) indicates the electronic environment, the integration gives the proton count, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Signals for the ODPAH Core (in DMSO-d₆):

-

Aromatic Protons (δ 7.5 - 8.5 ppm): The four protons on the phthalazinone's benzene ring typically appear as a complex multiplet in this downfield region. The proton adjacent to the carbonyl group is often the most deshielded.[1]

-

Phthalazinone N-H (δ ~12.5 ppm): This proton is often a broad singlet and appears very downfield due to its acidic nature and participation in hydrogen bonding.

-

Methylene Protons (-CH₂-) (δ ~4.9 ppm): These two protons appear as a sharp singlet, as they have no adjacent protons to couple with. Their chemical shift is influenced by the adjacent electron-withdrawing carbonyl and the phthalazinone ring.[1]

-

Hydrazide NH (δ ~9.5 ppm): This proton typically appears as a broad singlet.

-

Hydrazide NH₂ (δ ~4.4 ppm): These two protons often appear as a broad singlet. The signals for N-H protons are exchangeable with D₂O, a test that can be used to confirm their assignment.

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and insight into their nature (e.g., carbonyl, aromatic, aliphatic).

Expected ¹³C NMR Signals for the ODPAH Core (in DMSO-d₆):

-

Carbonyl Carbons (C=O) (δ 159 - 170 ppm): Two distinct signals are expected in this downfield region, corresponding to the phthalazinone amide carbonyl and the hydrazide carbonyl.[1] For example, in a benzyl-substituted derivative, these peaks may appear around δ 159.7 and 167.5 ppm.[1]

-

Aromatic Carbons (δ 125 - 147 ppm): The six carbons of the benzene ring will appear in this range. Quaternary carbons (those without attached protons) typically have weaker signals.[1][5]

-

Methylene Carbon (-CH₂-) (δ ~55 ppm): A single signal in the aliphatic region corresponding to the methylene bridge carbon.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound with high precision, allowing for the determination of its molecular formula. Furthermore, the fragmentation pattern observed in techniques like Electron Impact (EI) mass spectrometry offers corroborating structural evidence.

Analysis of ODPAH Derivatives:

-

Molecular Ion Peak (M⁺): The most crucial piece of information is the molecular ion peak, which corresponds to the mass-to-charge ratio (m/z) of the intact molecule. This should match the calculated molecular weight of the target derivative.

-

Fragmentation Pathways: The phthalazinone ring system has characteristic fragmentation patterns.[6][7] Upon ionization, the molecule breaks apart in a predictable manner. A common fragmentation involves the cleavage of the acetohydrazide side chain. Another typical pathway involves the breakdown of the phthalazinone ring itself, often leading to a stable phthalamide radical cation at m/z 146 or a fragment at m/z 130.[6][7] Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the core scaffold.

Integrated Spectroscopic Workflow

Unambiguous characterization is achieved not by a single technique but by the logical integration of all data. The workflow below illustrates how these methods are used in a complementary fashion.

Caption: Integrated workflow for structural elucidation.

Core Chemical Structure & Fragmentation

Visualizing the core structure and its breakdown products is key to interpretation.

Caption: The core ODPAH chemical structure.

The fragmentation pattern is critical for confirming the structure via mass spectrometry. The following diagram illustrates a plausible pathway based on known phthalazinone chemistry.[6][7]

Caption: A potential MS fragmentation pathway for the parent ODPAH.

Experimental Protocols

The reliability of spectroscopic data is contingent upon meticulous sample preparation and data acquisition.

Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Take approximately 1-2 mg of the dry, purified ODPAH derivative. Add about 100 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Pellet Formation: Transfer a portion of the powder into a pellet die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Acquire a background spectrum of the empty sample compartment, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the ODPAH derivative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.[8] DMSO-d₆ is preferred for its ability to dissolve these polar compounds and to clearly show exchangeable N-H protons.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure high homogeneity and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Protocol 3: Mass Spectrometry (Electron Impact - EI)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of about 1 mg/mL.[8]

-

Instrumentation: Utilize a Mass Spectrometer, which can be coupled to a Gas Chromatograph (GC-MS) for volatile derivatives or use a direct insertion probe for solid samples.[8]

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a broad range (e.g., m/z 40 to 600) to ensure capture of the molecular ion and relevant fragments.

-

Ion Source Temperature: Typically set around 230 °C.[8]

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to known patterns for phthalazinone structures to confirm the compound's identity.[6][7]

Conclusion

The structural characterization of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives is a critical step in the drug discovery and development process. A multi-technique spectroscopic approach, integrating FT-IR, ¹H and ¹³C NMR, and Mass Spectrometry, provides a robust and self-validating workflow. This guide outlines the foundational principles, practical protocols, and interpretive logic required to confidently elucidate the structures of these medicinally important compounds. By understanding the causality behind each analytical step and leveraging the complementary nature of these techniques, researchers can ensure the scientific integrity of their findings and accelerate the journey from synthesis to application.

References

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved January 17, 2026, from [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved January 17, 2026, from [Link]

-

FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

FT-IR spectra of original polymer (a), samples obtained at 400 (b), 500... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

The phthalazinone derivatives that were used to test the complexation of Cu(II) ions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]

-

Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. (2013). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2019). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Georg Thieme Verlag KG. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Sys. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. raco.cat [raco.cat]

- 7. raco.cat [raco.cat]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Initial Biological Screening of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Foreword: Unveiling the Therapeutic Potential of a Novel Heterocycle

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds are of paramount interest due to their diverse pharmacological profiles.[1][2] The molecule at the center of this guide, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, is a compelling candidate for biological investigation. Its structure is a deliberate synthesis of two key pharmacophores: the phthalazine nucleus and an acetohydrazide side chain.

The phthalazine scaffold is a privileged structure in drug discovery, known to be a component in compounds exhibiting a wide array of activities, including antimicrobial, anti-inflammatory, antitumor, and antihypertensive effects.[2][3][4][5][6] Similarly, the hydrazide-hydrazone moiety is a versatile functional group recognized for its significant biological activities, which include antimicrobial, anticonvulsant, and anti-inflammatory properties.[7][8]

The strategic combination of these two moieties in a single molecule necessitates a systematic and logical biological screening cascade to elucidate its potential therapeutic value. This guide provides a comprehensive, field-proven framework for conducting the initial in vitro and in vivo screening of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and interpretable preliminary biological profile.

Section 1: Preliminary Antimicrobial Activity Screening

Rationale for Screening

The phthalazine nucleus is a well-established scaffold in the development of antimicrobial agents.[1][4] Numerous studies have demonstrated that derivatives of this heterocyclic system possess significant activity against a range of Gram-positive and Gram-negative bacteria.[2][3] Therefore, the initial screening of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide for antimicrobial properties is a logical and evidence-based starting point.

Recommended Assay: Agar Well Diffusion Method

For a preliminary screen, the agar well diffusion method is a widely used, cost-effective, and reliable technique to qualitatively assess antimicrobial activity.[9][10][11]

Causality of Choice: This method is preferred for initial screening over more quantitative methods like broth dilution because it provides a clear visual result (the zone of inhibition) and can be used to test the compound against multiple microorganisms simultaneously, making it efficient for high-throughput preliminary evaluation.[12][13]

Principle of the Assay

The assay is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism.[10][11] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone around the well, known as the Zone of Inhibition (ZOI). The diameter of the ZOI is proportional to the susceptibility of the microorganism to the compound.[10]

Detailed Experimental Protocol

-

Media Preparation: Prepare Muller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Cool to 45-50°C.

-

Plate Preparation: Pour approximately 20-25 mL of the sterile MHA into sterile 100 mm Petri dishes. Allow them to solidify completely on a level surface.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative) equivalent to the 0.5 McFarland turbidity standard.[9]

-

Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA plates to create a uniform bacterial lawn.[12]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[11]

-

Compound Loading:

-

Test Compound: Prepare a stock solution of the title compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Load a specific volume (e.g., 50-100 µL) of the desired concentration into the wells.

-

Positive Control: Use a standard antibiotic (e.g., Neomycin or Ciprofloxacin) at a known concentration.[9][14] This validates that the bacteria are susceptible and the assay is working correctly.

-

Negative Control: Use the pure solvent (e.g., DMSO) alone.[9] This ensures that the solvent itself does not have any antimicrobial activity.

-

-

Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[14]

-

Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers.

Data Presentation and Interpretation

| Test Microorganism | Compound Conc. (µg/mL) | Positive Control (Ciprofloxacin, 10 µg/mL) Zone of Inhibition (mm) | Negative Control (DMSO) Zone of Inhibition (mm) | Test Compound Zone of Inhibition (mm) |

| S. aureus (ATCC 25923) | 100 | 25 | 0 | 16 |

| E. coli (ATCC 25922) | 100 | 28 | 0 | 14 |

| P. aeruginosa (ATCC 27853) | 100 | 22 | 0 | 8 |

| B. subtilis (ATCC 6633) | 100 | 26 | 0 | 18 |

Interpretation: A zone of inhibition >12 mm is often considered indicative of notable activity, while zones >18 mm suggest strong activity, though this can vary.[3] The absence of a zone for the negative control is critical for validating the results. If significant activity is observed, the next logical step is to determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

Section 2: In Vitro Cytotoxicity Screening (Anticancer Potential)

Rationale for Screening

Phthalazine derivatives have been extensively investigated for their anticancer properties.[2][3][5] Marketed drugs like Olaparib, which contains a phthalazinone core, highlight the therapeutic success of this scaffold in oncology.[2][15] Therefore, evaluating the cytotoxic effect of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide against human cancer cell lines is a crucial part of its initial screening.[16][17]

Recommended Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18][19]

Causality of Choice: The MTT assay is robust, reproducible, cost-effective, and well-suited for a 96-well plate format, making it ideal for high-throughput screening of potential cytotoxic agents.[19][20] It provides quantitative data (IC50 values) that allow for the comparison of cytotoxic potency across different cell lines and against reference compounds.[19]

Principle of the Assay

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[18][21] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[19][21] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength.

Detailed Experimental Protocol

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

-

Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Controls: Include wells with a vehicle control (medium with the same final concentration of DMSO as the test wells) and a positive control (a known anticancer drug like Doxorubicin). Also include blank wells with medium only for background subtraction.[19]

-

-

Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours).[19]

-

MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[21][22]

-

Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18][21] Shake the plate gently for 15 minutes on an orbital shaker.

-

Data Collection: Measure the absorbance of each well at 570 nm using a microplate reader.[18]

Data Presentation and Interpretation

| Cell Line | Compound Conc. (µM) | % Cell Viability (Mean ± SD) |

| MCF-7 | 0 (Control) | 100 ± 4.5 |

| 1 | 85.2 ± 3.1 | |

| 10 | 52.1 ± 2.8 | |

| 25 | 28.7 ± 2.2 | |

| 50 | 10.5 ± 1.9 | |

| 100 | 4.3 ± 1.1 | |

| Calculated IC50 (µM) | ~9.5 µM |

Interpretation: The IC50 (half-maximal inhibitory concentration) value is calculated from the dose-response curve. It represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher cytotoxic potency. Compounds with IC50 values in the low micromolar or nanomolar range are considered promising candidates for further development.

Section 3: In Vivo Anti-inflammatory Activity Assessment

Rationale for Screening

As with other biological activities, phthalazine derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[5][23][24][25] The initial in vivo assessment of a compound's ability to modulate an inflammatory response is a critical step in drug discovery.

Recommended Assay: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents (typically rats or mice) is a classic, highly reproducible, and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[26][27][28][29]

Causality of Choice: This model is advantageous because it is technically straightforward and the inflammatory response is well-characterized.[29] The biphasic nature of the edema allows for preliminary insights into the potential mechanism of action.[27][30] Inhibition of the early phase may suggest antagonism of histamine and serotonin, while inhibition of the later phase points towards inhibition of prostaglandin synthesis.[27][30]

Principle of the Assay

The subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and well-defined inflammatory response characterized by edema (swelling).[26][30] The test compound is administered prior to the carrageenan injection. The anti-inflammatory activity is quantified by measuring the reduction in paw volume (edema) in the treated group compared to the untreated control group over several hours.[28]

Detailed Experimental Protocol

-

Animal Preparation: Use healthy adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.

-

Grouping: Divide the animals into at least three groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., 0.5% Sodium CMC solution).

-

Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Test Group(s): Receive the title compound at various doses.

-

-

Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading at time zero.

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the subplantar region of the right hind paw of each animal.[30]

-

Data Collection: Measure the paw volume of each animal at 1, 2, 3, and 4 hours after the carrageenan injection.[30]

-

Calculation:

-

Increase in Paw Volume: (Paw volume at time 't') - (Paw volume at time '0').

-

Percent Inhibition of Edema: [ (C - T) / C ] * 100

-

Where C = Average increase in paw volume in the Control group.

-

Where T = Average increase in paw volume in the Treated group.

-

-

Data Presentation and Interpretation

| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| Standard (Indomethacin) | 10 | 0.38 ± 0.03 | 55.3% |

| Test Compound | 25 | 0.65 ± 0.04 | 23.5% |

| Test Compound | 50 | 0.49 ± 0.04 | 42.4% |

Interpretation: A statistically significant, dose-dependent reduction in paw edema compared to the control group indicates anti-inflammatory activity. The potency can be compared to that of the standard drug. Positive results would justify further investigation into the mechanism, such as cyclooxygenase (COX-1/COX-2) enzyme inhibition assays.[24]

Conclusion and Future Directions

This guide outlines a strategic, three-pronged approach for the initial biological screening of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. By systematically evaluating its antimicrobial, cytotoxic, and anti-inflammatory potential, researchers can efficiently generate a preliminary biological profile. Positive results in any of these primary screens should be considered a validated hit, justifying progression to more advanced, mechanism-focused studies. This structured approach maximizes the potential for discovering a novel therapeutic lead while ensuring the efficient allocation of research resources.

References

-

Charles River Laboratories. Carrageenan-Induced Paw Edema Model. Available from: [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(15), 4995. Available from: [Link]

-

ResearchGate. Pyridazine and phthalazine derivatives with potential antimicrobial activity. Available from: [Link]

-

Letters in Applied NanoBioScience. (2024). Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience, 13(1), 024. Available from: [Link]

-

MDPI. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 19(10), 2911. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis and Antibacterial Activity of New Phthalazine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 35(1), 137-142. Available from: [Link]

-

Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

-

Adamson, J., et al. (2022). A review for cell-based screening methods in drug discovery. Drug Discovery and Development, 2(1), 1-10. Available from: [Link]

-

Sawant, S. H. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. Available from: [Link]

-

PubMed. (2006). Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. Archiv der Pharmazie, 339(12), 646-653. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology, 39(10), 256. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2014). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Evidence-Based Complementary and Alternative Medicine, 2014, 787163. Available from: [Link]

-

PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities. Available from: [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

-

LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available from: [Link]

-

ResearchGate. In vitro Screening Systems. Available from: [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available from: [Link]

-

PubMed. (2019). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Molecules, 24(19), 3460. Available from: [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

-

Wikipedia. In vitro. Available from: [Link]

-

Karolinska Institutet. (2012). Unique screening method simplifies identification of novel drugs. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

-

ResearchGate. (2021). Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. Available from: [Link]

-

Asia Pacific Academy of Science Pte. Ltd. (2021). Molecular Docking, Synthesis, and QSAR Study of Phthalazine and Their Substituted Copper (II) and Zinc (II) Derivatives as Anti-Rheumatic Agents. APAS, 3(2), 1-15. Available from: [Link]

-

Semantic Scholar. Reactivity of 2‐((3‐Cyano‐4‐(4‐Fluorophenyl)‐6‐(Naphthalen‐2‐yl)Pyridin‐2‐yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Available from: [Link]

-

PubMed. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. Available from: [Link]

-

MolPort. N'-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2017). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 7, 10240. Available from: [Link]

-

International Journal of Pharmaceutical and Clinical Research. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical and Clinical Research, 3(1), 14-17. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2011). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 12(11), 7876-7893. Available from: [Link]

-

PubMed. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Current Medicinal Chemistry, 19(4), 569-612. Available from: [Link]

-

ScienceDirect. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 237-245. Available from: [Link]

-

Pharmaffiliates. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Available from: [Link]

-

PubMed. (2019). Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents. Bioorganic Chemistry, 88, 102956. Available from: [Link]

-

PubMed. (2015). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 25(17), 3569-3571. Available from: [Link]

-

ResearchGate. (2011). Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. Available from: [Link]

-

Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Available from: [Link]

-

PubChem. 2-(3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl)-N-(6,7,8,9-Tetrahydrodibenzo[b,D]furan-2-Yl)acetamide. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2889. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistnotes.com [chemistnotes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hereditybio.in [hereditybio.in]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. noblelifesci.com [noblelifesci.com]

- 17. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. In vitro - Wikipedia [en.wikipedia.org]

- 21. MTT assay overview | Abcam [abcam.com]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. criver.com [criver.com]

- 27. mdpi.com [mdpi.com]

- 28. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 30. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Phthalazine-Based Hydrazides: A Technical Guide to Novel Drug Discovery

Abstract

The phthalazine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the discovery and development of novel phthalazine-based hydrazide derivatives, a chemical class demonstrating considerable therapeutic potential. We will dissect the rationale behind their design, delineate synthetic methodologies, and provide detailed protocols for their biological evaluation, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to accelerate the journey from compound synthesis to biological validation.

Introduction: The Therapeutic Promise of the Phthalazine Core

The phthalazine nucleus is a versatile pharmacophore, forming the structural backbone of several commercially available drugs such as the antihypertensive agent hydralazine and the anti-allergic medication azelastine.[1] The incorporation of a hydrazide moiety (-CONHNH2) into the phthalazine framework introduces a critical functional group known for its ability to form hydrogen bonds with biological targets, a key interaction in modulating protein function.[3][4] This combination has led to the development of derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][5]

Recent research has highlighted the potential of these derivatives to target specific molecular pathways implicated in various diseases. For instance, certain phthalazine-based compounds have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both crucial targets in cancer therapy.[3][6][7][8] This guide will delve into the strategic design of these molecules, the chemical intricacies of their synthesis, and the robust methodologies required to ascertain their biological efficacy and mechanism of action.

Synthetic Strategies: From Precursors to Bioactive Molecules

The synthesis of phthalazine-based hydrazide derivatives typically follows a multi-step pathway, commencing with the formation of the core phthalazine ring system. A common and efficient starting point is the reaction of phthalic anhydride with hydrazine hydrate.[9] Subsequent modifications allow for the introduction of the hydrazide functionality and diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Generalized Synthetic Workflow

The following diagram illustrates a representative synthetic route for the preparation of phthalazine-based hydrazide derivatives. The causality behind this multi-step process lies in the sequential and controlled introduction of key functional groups to build the final complex molecule from simpler, commercially available starting materials.

Caption: Generalized synthetic scheme for phthalazine-based hydrazide derivatives.

Experimental Protocol: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide

This protocol details the synthesis of a key hydrazide intermediate, which can be further modified to generate a library of derivatives.[3]

Step 1: Synthesis of 4-Benzylphthalazin-1(2H)-one

-

To a solution of 2-benzoylbenzoic acid in ethanol, add hydrazine hydrate.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-benzylphthalazin-1(2H)-one.

Step 2: Synthesis of Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate

-

To a solution of 4-benzylphthalazin-1(2H)-one in dry acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate dropwise and reflux the mixture for 8-10 hours.

-

After cooling, filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude ester.

-

Purify the product by recrystallization from ethanol.

Step 3: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide

-

Dissolve the synthesized ester in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 6-8 hours.[3]

-

Cool the reaction mixture in an ice bath to precipitate the hydrazide.

-

Filter the solid, wash with cold ethanol, and dry to yield the final product.

Biological Evaluation: Unveiling Therapeutic Potential

A critical aspect of drug discovery is the rigorous biological evaluation of newly synthesized compounds. This section provides detailed protocols for assessing the anticancer and antimicrobial activities of phthalazine-based hydrazide derivatives.

In Vitro Anticancer Activity Assessment

The initial screening of novel compounds for anticancer activity is typically performed using in vitro cell-based assays.[10][11][12] These assays provide a rapid and cost-effective means to determine the cytotoxic and antiproliferative effects of the compounds on various cancer cell lines.[12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6][14]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow of a typical in vitro anticancer screening process.

Caption: Workflow for in vitro anticancer drug screening.

In Vitro Antimicrobial Susceptibility Testing

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[15] Phthalazine derivatives have shown promise in this area.[1] The following protocols are standard methods for determining the antimicrobial efficacy of new compounds.[16][17][18]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[18]

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[18]

Protocol:

-

Plate Preparation: Prepare a lawn of the test bacteria on a Mueller-Hinton Agar (MHA) plate using a sterile swab.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.[18]

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological evaluation of a series of phthalazine-based hydrazide derivatives allows for the elucidation of structure-activity relationships. By systematically modifying different parts of the molecule and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for potency and selectivity.[19][20] For instance, the nature and position of substituents on the phthalazine ring or on the hydrazide moiety can significantly influence the compound's interaction with its biological target. This understanding is crucial for the rational design of more potent and selective lead compounds for further development.[19]

Data Presentation and Interpretation

The effective presentation of quantitative data is paramount for clear communication and interpretation of results.

Table 1: In Vitro Anticancer Activity of Selected Phthalazine-Hydrazide Derivatives

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM)[3][6][8][14] |

| PHT-HZ-01 | 4-benzyl, N'-phenyl | HCT-116 | 1.58[8] |

| PHT-HZ-02 | 4-benzyl, N'-ethyl | HCT-116 | 0.32[8] |

| PHT-HZ-03 | 4-benzyl, N'-(4-chlorophenyl) | HCT-116 | 0.64[8] |

| PHT-HZ-04 | 4-methyl, N'-(p-bromobenzyl) | A-2780 | 5.53[14] |

| PHT-HZ-05 | 4-methyl, N'-propargyl | A-2780 | 5.20[14] |

| PHT-HZ-06 | 4-(phthalazin-1-yl)aniline | Various | 0.22[19] |

| PHT-HZ-07 | 4-((5-methyl-pyrazole-3-yl)amino)-2-phenylphthalazin-1-one | Various | 0.031[19] |

Conclusion and Future Directions

Phthalazine-based hydrazide derivatives represent a promising class of compounds with diverse therapeutic potential. This guide has provided a comprehensive overview of their rational design, synthesis, and biological evaluation. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in the field of drug discovery. Future research should focus on expanding the chemical diversity of these derivatives, exploring novel biological targets, and conducting in vivo studies to validate the therapeutic efficacy of the most promising lead compounds. The continued exploration of this chemical space holds significant promise for the development of new and effective treatments for a range of human diseases.

References

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Google Scholar.

-

In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024). Research Journal of Pharmacy and Technology, 17(11), 5224-5231. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 17, 2026, from [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Natural Products, 61(8), 1053-1055. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). OIE Terrestrial Manual. [Link]

-

Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. (2018). Archiv der Pharmazie, 351(1). [Link]

-

Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1146-1165. [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2020). Molecules, 25(15), 3349. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved January 17, 2026, from [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Journal of the Iranian Chemical Society, 20(11), 2821-2840. [Link]

-

Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(19), 13027-13043. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). European Journal of Clinical Microbiology & Infectious Diseases, 41(7), 1005-1023. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). United States Department of Agriculture. Retrieved January 17, 2026, from [Link]

-

Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. (2015). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 148-163. [Link]

-

Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (2021). Molecules, 26(16), 4991. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(19), 13027-13043. [Link]

-

Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience, 13(9), 1-13. [Link]

-

Synthesis of Novel Series of Phthalazine Derivatives with Antibacterial and Antifungal Evaluation. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology, 15(1), 415-422. [Link]

-

Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]

-

Structure of biologically active phthalazine derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. (2022). Egyptian Journal of Chemistry, 65(10), 351-364. [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2018). New Journal of Chemistry, 42(14), 11525-11534. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia, 69(2), 433-441. [Link]

-

Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). Pharmaceuticals, 15(7), 803. [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). Scientific Reports, 14(1), 16185. [Link]

-

Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2020). European Journal of Medicinal Chemistry, 187, 111930. [Link]

-

Phthalazine based hydrazone as potent radical scavenger: Synthesis, spectral characterization, single crystal X-ray diffraction, DFT studies, molecular docking, ADME, antioxidant and antimicrobial activity of (E) -1-(2-substitutedbenzylidene)phthalazine derivatives. (2024). Journal of Molecular Structure, 1300, 137255. [Link]

-

Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 935-943. [Link]

-

Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(19), 13027-13043. [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpbs.com [ijpbs.com]

- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. woah.org [woah.org]

- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdb.apec.org [pdb.apec.org]

- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

The Phthalazinone Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone core, a fused nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable synthetic versatility and its ability to interact with a wide array of biological targets.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phthalazinone derivatives, offering field-proven insights for researchers engaged in their design and development. We will delve into the key structural modifications that govern the potency and selectivity of these compounds against various therapeutic targets, including Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphodiesterases (PDEs). This guide is intended to serve as a practical resource, bridging the gap between fundamental research and the strategic design of novel phthalazinone-based therapeutics.

The Phthalazinone Core: A Foundation for Diverse Bioactivity